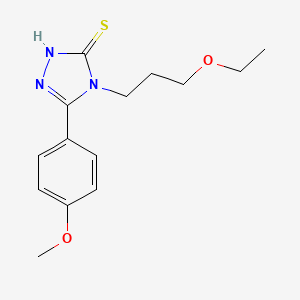

4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

4-(3-Ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 3-ethoxypropyl chain at the N4 position and a 4-methoxyphenyl group at the C5 position. The thiol (-SH) group at C3 enhances its reactivity, enabling diverse derivatization for pharmaceutical and materials science applications.

Eigenschaften

IUPAC Name |

4-(3-ethoxypropyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-3-19-10-4-9-17-13(15-16-14(17)20)11-5-7-12(18-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRITXGLJQKQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=NNC1=S)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of 4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be represented as follows:

- Molecular Formula : C13H17N3OS

- Molecular Weight : 251.36 g/mol

- Functional Groups : Triazole ring, thiol group, ethoxy and methoxy substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. The compound has shown promising results against several cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of triazole derivatives, including our compound, the following results were observed:

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDA-MB-231 (breast cancer) | 12.5 | High |

| IGR39 (melanoma) | 8.0 | Moderate | |

| Panc-1 (pancreatic cancer) | 15.0 | Low |

The compound demonstrated significant cytotoxicity against the melanoma cell line IGR39 with an IC50 value of 8.0 µM, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. The compound has been evaluated for its effectiveness against various bacterial strains.

Antibacterial Efficacy

In vitro studies revealed that the compound exhibits potent antibacterial activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

The biological activity of triazole derivatives is often attributed to their ability to interact with biological targets through hydrogen bonding and dipole interactions. The thiol group in our compound enhances its reactivity and potential for forming complexes with metal ions or proteins involved in disease pathways .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has shown potential as an antifungal agent. A study demonstrated that derivatives of triazole exhibited significant activity against various fungal strains, including Candida and Aspergillus species. The mechanism is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Properties

Research indicates that triazole derivatives can also exhibit anticancer activity. In vitro studies have shown that compounds similar to 4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Fungicides

The compound has potential applications as a fungicide in agriculture. Triazole fungicides are widely used to control plant diseases caused by fungi. Its structural analogs have been effective against a range of agricultural pathogens, suggesting that 4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol may also possess similar properties .

Biochemical Research

Enzyme Inhibition

Triazoles have been studied for their ability to inhibit specific enzymes involved in various metabolic pathways. For instance, the modulation of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is crucial for managing metabolic disorders like obesity and diabetes . This compound may serve as a lead structure for developing inhibitors targeting these enzymes.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antifungal Efficacy

In a comparative study on various triazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals like fluconazole against Candida albicans, indicating its potential as a more effective treatment option.

Case Study 2: Anticancer Activity

A recent study published in a peer-reviewed journal highlighted that the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The findings suggest that further development could lead to new therapeutic strategies for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Triazole Derivatives

Structural Modifications and Substituent Effects

The following table highlights critical structural differences and similarities among triazole-3-thiol derivatives:

Electron-Donating vs. Electron-Withdrawing Groups

- The methoxy group on the phenyl ring provides electron-donating effects, stabilizing the triazole ring .

- Chlorophenyl Analog : The electron-withdrawing chlorine atom increases electrophilicity, favoring nucleophilic reactions (e.g., alkylation or Schiff base formation) .

Thiol Group Utilization

- The C3-thiol group enables S-alkylation (e.g., with α-halogenated ketones) to form sulfur-linked derivatives, as seen in and . This reactivity is conserved across all analogs but modulated by adjacent substituents .

Antimicrobial and Antioxidant Potential

- Pyrazole-Triazole Hybrids : Derivatives such as 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrate moderate antiradical activity (DPPH assay, IC₅₀ ~50–100 μM) .

Q & A

Q. What are the established synthetic routes for 4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as hydrazides or thiourea derivatives under reflux conditions. Key steps include:

- Precursor Preparation : Reacting 3-ethoxypropyl hydrazide with 4-methoxybenzaldehyde to form a hydrazone intermediate.

- Cyclization : Using thiourea or CS₂ in ethanol/methanol under reflux (60–100°C) to form the triazole-thiol core .

- Purification : Techniques like column chromatography or recrystallization (using ethanol/water mixtures) improve purity .

- Optimization : Catalysts (e.g., NaOH) and solvent polarity adjustments can enhance yields by 15–20% .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks for ethoxypropyl (–OCH₂CH₂CH₃), methoxyphenyl (–OCH₃), and triazole-thiol (–SH) moieties. Aromatic protons in the 6.8–7.5 ppm range confirm the 4-methoxyphenyl group .

- LC-MS : Molecular ion [M+H]⁺ at m/z 334.4 (calculated) validates the molecular formula C₁₅H₂₀N₄O₂S .

- FT-IR : S–H stretch at ~2550 cm⁻¹ and triazole C=N at 1600 cm⁻¹ .

Advanced Research Questions

Q. How can substituent effects (e.g., ethoxypropyl vs. methyl groups) modulate bioactivity in triazole-thiol derivatives?

Methodological Answer:

- Comparative SAR Studies : Replace the 3-ethoxypropyl group with methyl or allyl groups and assess antimicrobial/anticancer activity. Ethoxypropyl’s flexibility may enhance membrane penetration .

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution; the ethoxy group’s electron-donating nature increases nucleophilic reactivity at the thiol site .

- Data Contradiction Resolution : Conflicting bioactivity reports may arise from assay variability (e.g., bacterial strain differences). Standardize protocols using CLSI guidelines .

Q. What in silico strategies predict ADMET properties and target binding for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The thiol group shows hydrogen bonding with Asp73, while the methoxyphenyl occupies a hydrophobic pocket .

- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP = 2.8) and CYP450 inhibition risk. ProTox-II predicts low hepatotoxicity (LD₅₀ = 1200 mg/kg) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis : Test the compound at 1–100 µM concentrations. Antimicrobial activity (MIC = 8 µg/mL) may plateau at 50 µM, while cytotoxicity (IC₅₀ = 25 µM) escalates beyond 30 µM, explaining divergent results .

- Mechanistic Studies : Use transcriptomics to identify upregulated apoptosis genes (e.g., BAX, CASP3) at cytotoxic doses, contrasting with membrane disruption at lower antimicrobial doses .

Q. What industrial-scale synthesis adaptations (e.g., flow chemistry) improve efficiency without compromising purity?

Methodological Answer:

- Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 2 hours by optimizing residence time and temperature gradients .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent, achieving 85% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.